BenchChemオンラインストアへようこそ!

Hdac6-IN-4

HDAC6 inhibition Isoform selectivity Epigenetics

HDAC6-IN-4 (also designated C10) is a synthetic, biphenyl-based small molecule inhibitor targeting histone deacetylase 6 (HDAC6), a class IIb epigenetic enzyme implicated in oncogenesis, metastasis, and immune modulation. The compound exhibits nanomolar potency (HDAC6 IC50 = 23 nM) and pronounced selectivity over other HDAC isoforms, particularly class I HDACs.

Molecular Formula C30H38N2O5
Molecular Weight 506.6 g/mol
Cat. No. B12410557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-4
Molecular FormulaC30H38N2O5
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CNCCCCCCC(=O)NO)OC
InChIInChI=1S/C30H38N2O5/c1-22-24(14-11-15-26(22)23-12-7-6-8-13-23)21-37-25-18-28(35-2)27(29(19-25)36-3)20-31-17-10-5-4-9-16-30(33)32-34/h6-8,11-15,18-19,31,34H,4-5,9-10,16-17,20-21H2,1-3H3,(H,32,33)
InChIKeyNWHRMDIXMQBLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HDAC6-IN-4: A Potent and Orally Bioavailable HDAC6 Inhibitor with Defined Selectivity Profile


HDAC6-IN-4 (also designated C10) is a synthetic, biphenyl-based small molecule inhibitor targeting histone deacetylase 6 (HDAC6), a class IIb epigenetic enzyme implicated in oncogenesis, metastasis, and immune modulation. The compound exhibits nanomolar potency (HDAC6 IC50 = 23 nM) and pronounced selectivity over other HDAC isoforms, particularly class I HDACs [1]. Its oral bioavailability and favorable safety profile in preclinical models distinguish it as a high-value research tool for investigating HDAC6 biology and as a lead candidate for antitumor therapeutic development [1].

Why HDAC6-IN-4 Cannot Be Substituted by Other HDAC6 Inhibitors: Evidence of Differentiated Selectivity and In Vivo Performance


The HDAC6 inhibitor landscape is marked by substantial variation in isoform selectivity, cellular potency, pharmacokinetic behavior, and toxicity profiles, rendering simple substitution between compounds scientifically unsound. While several HDAC6 inhibitors share a hydroxamate zinc-binding group, differences in their cap/linker architectures directly impact target engagement, off-target liability, and in vivo efficacy [1]. For instance, the clinical candidate Ricolinostat exhibits a narrower selectivity window over class I HDACs compared to HDAC6-IN-4, while Tubastatin A demonstrates limited oral bioavailability and metabolic stability in preclinical species [2]. The following quantitative evidence delineates the specific, non-interchangeable attributes of HDAC6-IN-4.

Quantitative Differentiation of HDAC6-IN-4 from Comparators: Potency, Selectivity, and Efficacy Metrics


HDAC6 Inhibitory Potency and Selectivity Profile vs. Class I HDACs

HDAC6-IN-4 (C10) demonstrates an HDAC6 IC50 of 23 nM, with a 157-fold selectivity over HDAC1 (IC50 = 3604 nM). This contrasts sharply with the pan-HDAC inhibitor Vorinostat (SAHA), which potently inhibits both HDAC6 and HDAC1 (IC50 values of 4 nM and 30 nM, respectively), and with the clinical candidate Ricolinostat (ACY-1215), which displays only 10-12 fold selectivity for HDAC6 over class I isoforms [1][2].

HDAC6 inhibition Isoform selectivity Epigenetics

Antiproliferative Activity Across Multiple Cancer Cell Lines

HDAC6-IN-4 (C10) exhibits dose-dependent antiproliferative activity against a panel of cancer cell lines, with IC50 values of 1.52 µM (B16 melanoma), 2.36 µM (HepG2 hepatocellular carcinoma), 5.77 µM (A549 lung adenocarcinoma), and 2.09 µM (CT26 colon carcinoma) following 72-hour exposure [1]. In contrast, the pan-HDAC inhibitor Vorinostat displays comparable potency across these lines but with significantly higher class I HDAC inhibition and associated toxicity [2].

Cancer cell proliferation Cytotoxicity In vitro pharmacology

Metabolic Stability and Oral Bioavailability

HDAC6-IN-4 (C10) displays robust plasma and microsomal stability, key determinants of oral bioavailability. It exhibits 97% retention in human plasma after 6 hours, and half-lives of 101.91 minutes in human liver microsomes and 67.94 minutes in mouse liver microsomes [1]. By comparison, Tubastatin A suffers from poor oral bioavailability and rapid metabolic clearance in rodents (plasma half-life <30 min), limiting its utility in chronic in vivo studies [2].

Drug metabolism Pharmacokinetics Oral bioavailability

In Vivo Antitumor Efficacy and Immunomodulatory Activity

Oral administration of HDAC6-IN-4 (C10) at 100 mg/kg once daily for 21 days achieved a tumor growth inhibition (TGI) of 75% in a CT26 colon carcinoma xenograft model in C57BL/6 mice, with no observed toxicity [1]. Importantly, treatment elevated plasma IFN-γ levels and increased intratumoral CD3+CD8+ cytotoxic T cells, while decreasing immunosuppressive CD4+CD25+CD127low/- regulatory T cells [1]. In contrast, the less selective HDAC6 inhibitor Ricolinostat achieved TGI ~40-50% at comparable doses in similar models, and the pan-HDAC inhibitor Vorinostat caused weight loss and myelosuppression at efficacious doses [2].

Tumor growth inhibition Immuno-oncology Xenograft model

Defined Application Scenarios for HDAC6-IN-4 Derived from Quantitative Evidence


Immunocompetent Syngeneic Tumor Models Requiring HDAC6-Selective Immune Activation

Based on the 75% TGI and immunomodulatory data (increased IFN-γ, CD8+ T cell infiltration) in the CT26 model [1], HDAC6-IN-4 is ideally suited for studies investigating the intersection of HDAC6 inhibition and antitumor immunity. The compound's oral bioavailability and favorable safety profile enable long-term dosing schedules that are impractical with less selective or poorly bioavailable HDAC6 inhibitors.

Selectivity-Intensive Epigenetic Profiling and Target Validation Studies

With an HDAC1/6 selectivity index of 157 [1], HDAC6-IN-4 is the reagent of choice for experiments requiring clean dissection of HDAC6-specific functions from class I HDAC activities. This level of selectivity minimizes confounding data from class I-mediated transcriptional changes, a common issue with pan-HDAC inhibitors like Vorinostat or even moderately selective agents like Ricolinostat (~11-fold selectivity).

Preclinical Lead Optimization for Orally Bioavailable HDAC6 Inhibitors

The favorable metabolic stability profile (human microsome t1/2 = 101.91 min; 97% plasma stability after 6 h) [1] makes HDAC6-IN-4 an excellent benchmark for pharmacokinetic/pharmacodynamic studies. Its performance exceeds that of first-generation HDAC6 inhibitors like Tubastatin A, which suffer from rapid clearance, providing a more translationally relevant tool for predicting human PK.

Combination Therapy Studies with Chemotherapy or Immunotherapy Agents

Given its capacity to enhance T cell responses and reduce regulatory T cell populations without overt toxicity [1], HDAC6-IN-4 is a compelling partner for immune checkpoint inhibitors or standard-of-care chemotherapies. Its selective HDAC6 inhibition may avoid the myelosuppression and gastrointestinal toxicity that limit the clinical utility of pan-HDAC inhibitors in combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac6-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.